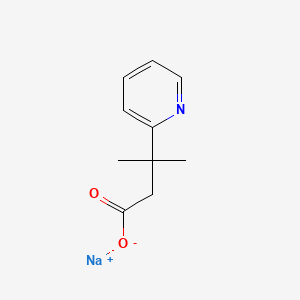
Sodium 3-methyl-3-(pyridin-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-3-(pyridin-2-yl)butanoate is a chemical compound with the molecular formula C11H12NNaO2 It is a sodium salt derivative of 3-methyl-3-(pyridin-2-yl)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-3-(pyridin-2-yl)butanoate typically involves the reaction of 3-methyl-3-(pyridin-2-yl)butanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of 3-methyl-3-(pyridin-2-yl)butanoic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 3-methyl-3-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of sodium 3-methyl-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Sodium 3-methyl-3-(pyridin-3-yl)butanoate: Similar structure but with the pyridine ring at the 3-position.
Sodium 3-methyl-3-(pyridin-4-yl)butanoate: Pyridine ring at the 4-position.
Sodium 3-methyl-3-(pyridin-2-yl)propanoate: Shorter carbon chain.
Uniqueness: Sodium 3-methyl-3-(pyridin-2-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the length of the carbon chain influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12NNaO2 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
sodium;3-methyl-3-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C10H13NO2.Na/c1-10(2,7-9(12)13)8-5-3-4-6-11-8;/h3-6H,7H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
BEVSTTSCWGWZAN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC(=O)[O-])C1=CC=CC=N1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















